1-壬烯-4-醇

描述

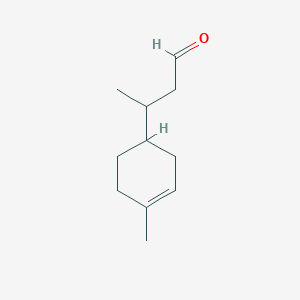

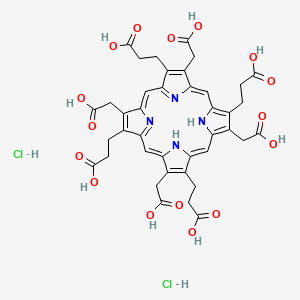

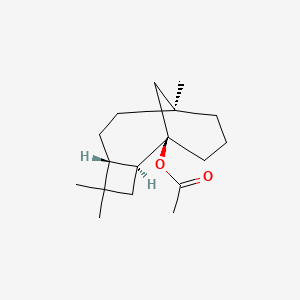

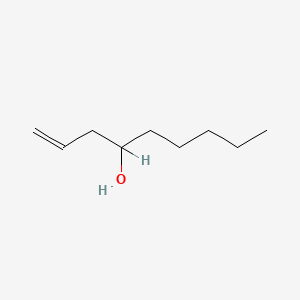

“1-Nonen-4-ol” is a chemical compound with the molecular formula C9H18O . It has an average mass of 142.239 Da and a monoisotopic mass of 142.135757 Da . It is also known by other names such as Allyl n-pentyl carbinol and non-1-en-4-ol .

Synthesis Analysis

While specific synthesis routes for 1-Nonen-4-ol were not found in the search results, it is mentioned that 1-Nonen-4-ol is a useful reagent for MnO2-promoted chemo- and regioselective preparation of β-hydroxyalkyl and Me ketones .

Molecular Structure Analysis

The molecular structure of 1-Nonen-4-ol consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI for 1-Nonen-4-ol is InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h4,9-10H,2-3,5-8H2,1H3 .

Physical And Chemical Properties Analysis

1-Nonen-4-ol has a molecular weight of 142.2386 . More detailed physical and chemical properties were not found in the search results.

科学研究应用

信息素合成

- 应用: 1-壬烯-4-醇被用作合成用于农业目的的性信息素的关键中间体,特别是棉铃虫和菜蛾。该应用对于开发环保的害虫控制方法具有重要意义。

- 来源: Ishmuratov 等人在《俄罗斯应用化学杂志》2019 年发表的一篇文章中开发了一种改良的臭氧化合成工艺,用于合成 4Z-壬烯-1-醇,这对于从环丁二烯-异戊二烯二聚体合成信息素至关重要 (Ishmuratov 等人,2019 年)。

气味相关性

- 应用: 该化合物还参与了化学结构和气味之间相关性的研究。了解这种相关性在香料和香精行业至关重要。

- 来源: Sakoda 等人在《自然研究 C 杂志》1995 年发表的一项研究中,使用一种新的方法评估气味特征,研究了正壬烯-1-醇(包括 1-壬烯-4-醇)的结构-气味相关性 (Sakoda 等人,1995 年)。

大气化学

- 应用: 大气化学中的研究涉及研究 1-壬烯-4-醇与臭氧反应的速率常数。这对于了解该化合物对空气质量和污染的影响至关重要。

- 来源: Li 等人在《环境科学杂志》2018 年发表的一篇文章中测量了臭氧与各种不饱和醇(包括 1-壬烯-4-醇)的反应速率常数,突出了其在大气化学中的作用 (Li 等人,2018 年)。

生化反应

- 应用: 在生物化学中,1-壬烯-4-醇因其与蛋白质等生物分子的潜在相互作用及其在氧化应激中的作用而成为人们关注的焦点。

- 来源: Lee 等人在《毒理学化学研究》2008 年发表的一篇文章中发现,1-壬烯-4-醇的衍生物 4-氧代-2-壬烯醛不仅介导加合物形成,还介导某些肽的氧化脱羧 (Lee 等人,2008 年)。

催化

- 应用: 该化合物在催化中具有应用,在催化中,它用于研究各种催化剂的催化活性,促进了更有效的催化过程的开发。

- 来源: Hou 等人在《美国化学会应用材料与界面》2014 年发表的一项研究中,探讨了形态对催化活性的影响,使用与 1-壬烯-4-醇类似的二氧化锰纳米结构 (Hou 等人,2014 年)。

安全和危害

According to the safety data sheet, 1-Nonen-4-ol is a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of fire, use CO2, dry chemical, or foam for extinction . It is advised against food, drug, pesticide or biocidal product use .

作用机制

C9H18OC_9H_{18}OC9H18O

. This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Biochemical Pathways

It has been suggested for use in proteomics research , indicating that it may interact with proteins and potentially influence related biochemical pathways.

属性

IUPAC Name |

non-1-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h4,9-10H,2-3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUPBTSXOSZHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015909 | |

| Record name | 1-Nonen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nonen-4-ol | |

CAS RN |

35192-73-5 | |

| Record name | 1-Nonen-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035192735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35192-73-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-Nonen-4-ol in organic synthesis?

A1: 1-Nonen-4-ol serves as a valuable intermediate in the synthesis of various organic compounds. For instance, it can be utilized to prepare unsymmetrical ketones like 2-heptanone through thermolysis at high temperatures []. Furthermore, it acts as a precursor to 2-methyl-2-decen-5-one, achievable via a two-step process involving thermolysis and methylation [].

Q2: How does the chilling rate impact the presence of 1-Nonen-4-ol in raw lamb meat?

A2: Research indicates that rapid chilling rates can influence the volatile compounds present in raw lamb meat []. While not explicitly stated in the provided abstract, it's plausible that chilling rate variations could affect enzymatic activity and subsequent lipid oxidation, potentially altering 1-Nonen-4-ol levels.

Q3: Can you elaborate on the role of 1-Nonen-4-ol in the context of aspercyclide C synthesis?

A3: While 1-Nonen-4-ol itself isn't directly mentioned in the aspercyclide C synthesis [], the research highlights the use of its structural isomer, non-1-en-3-ol. This isomer, derived from L-(+)-tartaric acid, is crucial for synthesizing both enantiomers of aspercyclide C. This suggests potential research avenues exploring if 1-Nonen-4-ol, with its similar structure, could also play a role in synthesizing related compounds.

Q4: Are there any documented applications of 1-Nonen-4-ol in the synthesis of natural products?

A4: Although not directly mentioned in the provided abstracts, the synthesis of (+)-bourgeanic acid [] demonstrates the use of similar compounds with chiral centers and long aliphatic chains in natural product synthesis. This suggests that 1-Nonen-4-ol, with its chiral center and aliphatic chain, could potentially find applications in synthesizing other complex natural products or their analogs.

Q5: What analytical techniques are relevant for studying 1-Nonen-4-ol?

A5: While not explicitly mentioned, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify and quantify volatile compounds like 1-Nonen-4-ol, especially in food chemistry research []. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for structural characterization and studying reaction mechanisms involving 1-Nonen-4-ol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。